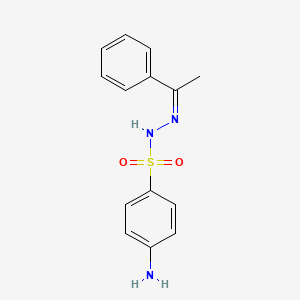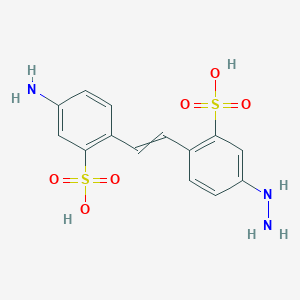![molecular formula C15H17NO2 B13794019 2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one CAS No. 6641-87-8](/img/structure/B13794019.png)
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one typically involves the condensation of 2-acetylphenylamine with cyclohexanone under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity . The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of secondary amines.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives .
Applications De Recherche Scientifique
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-amine: A derivative with an amine group.
Uniqueness
2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
6641-87-8 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-[(2-acetylphenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO2/c1-11(17)13-7-3-4-8-14(13)16-10-12-6-2-5-9-15(12)18/h3-4,7-8,10,12H,2,5-6,9H2,1H3 |
Clé InChI |
YSVNHQKRTQOLCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC=C1N=CC2CCCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13793961.png)

![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)











